N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual groups (methylsulfonyl, tetrahydroquinolin, and xanthene) followed by their coupling. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, quinoline, and xanthene groups. Each of these groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Enzyme Inhibition for Therapeutic Purposes
- Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors : Studies on tetrahydroisoquinoline derivatives have revealed potent and selective inhibition of PNMT, an enzyme involved in catecholamine biosynthesis. These compounds, such as those with N-substituted aminosulfonyl modifications, show promise for penetrating the blood-brain barrier due to their physicochemical properties, suggesting potential for treating neurological disorders (Grunewald, Romero, & Criscione, 2005).
Anticancer Applications
- Histone Deacetylase (HDAC) Inhibitors : 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have been identified as potent HDAC inhibitors with significant cytotoxicity towards prostate cancer cells. These compounds show promise in cancer therapy due to their ability to suppress tumor growth, highlighting the therapeutic potential of sulfonyl and tetrahydroquinoline combinations (Liu et al., 2015).
Neurokinin 1 (NK1) Receptor Ligands
- NK1 Receptor Antagonists : The quinoline nucleus has been modified into pyridine moieties to develop NK1 receptor ligands with lower molecular weight or higher hydrophilicity. These modifications aim to produce compounds with nanomolar affinity for the NK1 receptor, offering potential applications in treating conditions like depression or anxiety (Giuliani et al., 2011).
Organic Synthesis and Catalysis
- Catalytic Applications : The use of N-sulfonylcarboxamides in catalysis, particularly in Ruthenium-catalyzed C-H activation/annulation reactions, demonstrates the versatility of sulfonyl-containing compounds in facilitating complex organic transformations. This research underscores the utility of such functional groups in synthesizing isoquinolones, offering a new pathway for the synthesis of heterocyclic compounds (Petrova, Rasina, & Jirgensons, 2017).
Multicomponent Reactions
- Heterogeneous Catalysis : Nano-zirconia-supported sulfonic acid has been explored as a highly recyclable heterogeneous solid acid nanocatalyst for multicomponent reactions, including the synthesis of various heterocyclic compounds. This demonstrates the potential of sulfonyl-based catalysts in green chemistry and sustainable synthetic methodologies (Amoozadeh et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-31(28,29)26-14-6-7-16-12-13-17(15-20(16)26)25-24(27)23-18-8-2-4-10-21(18)30-22-11-5-3-9-19(22)23/h2-5,8-13,15,23H,6-7,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPHGRGYFBKOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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